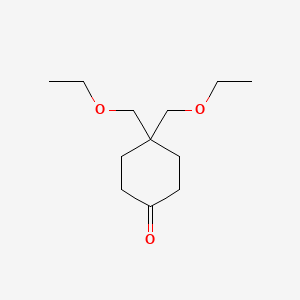

4,4-Bis(ethoxymethyl)cyclohexan-1-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4,4-Bis(ethoxymethyl)cyclohexan-1-one is a chemical compound with the molecular formula C12H22O3 and a molecular weight of 214.305 . It is available for purchase from various chemical suppliers .

Molecular Structure Analysis

The molecular structure of this compound consists of a cyclohexanone ring with two ethoxymethyl groups attached at the 4,4-positions . The exact 3D structure is not provided in the search results.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not fully detailed in the search results. The molecular weight is given as 214.305 , but other properties such as melting point, boiling point, and density are not provided.Aplicaciones Científicas De Investigación

Synthesis and Reactivity

- 1,3-Bis(4-methoxyphenyl)cyclohexane-1,3-diyl cation radical shows divergent reactivity depending on electron-transfer conditions, illustrating the complexity of reactions involving cyclohexane derivatives (Ikeda, Hoshi, & Miyashi, 2001).

- The reaction of β-amino α,β-unsaturated esters with amines, using 1,4-bis(ethoxycarbonyl)-2,5-diamino-1,4-cyclohexadiene, leads to various products, highlighting the potential of cyclohexane derivatives in synthetic chemistry (Yokoyama, Shibata, Fujii, & Iwamoto, 1975).

Catalysis and Polymer Chemistry

- Cyclohexane derivatives are used in catalytic asymmetric hydroformylation, showing their significance in industrial catalytic processes (Hayashi, Tanaka, Ikeda, & Ogata, 1979).

- Cyano-substituted polymers derived from cyclohexane derivatives demonstrate improved solubility and thermal stability, indicating their utility in advanced polymer materials (Diakoumakos & Mikroyannidis, 1994).

- Conversion of bis(2-hydroxyethylene terephthalate) into cyclohexanedimethanol using cyclohexane-based catalysts highlights its use in polymer recycling processes (Danfeng et al., 2016).

Solar Cell and Electronic Applications

- Dithienosilole-Based Small-Molecule Organic Solar Cells utilize cyclohexane derivatives, emphasizing their role in the development of photovoltaic materials (Ni et al., 2015).

Chemical Synthesis and Industrial Applications

- Synthesis of 1,1-Bis(methoxymethyl)cyclohexane as an internal electron donor in Ziegler-Natta catalysts, crucial for polymerization reactions (Xiao-jun, 2011).

- Selenium transfer reagent studies using cyclohexene derivatives demonstrate the versatility of cyclohexane derivatives in organic synthesis (Takanohashi, Tabata, Tanase, & Akabori, 1993).

Advanced Material Synthesis

- Polyimides derived from ODPA and alicyclic-containing diamines, including cyclohexane derivatives, exhibit high thermal stability, useful for engineering and aerospace applications (Chen, Qin, & Huang, 2008).

Propiedades

IUPAC Name |

4,4-bis(ethoxymethyl)cyclohexan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O3/c1-3-14-9-12(10-15-4-2)7-5-11(13)6-8-12/h3-10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMHUYFGZHNSXJD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC1(CCC(=O)CC1)COCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 4-({[1-(dimethylcarbamoyl)piperidin-4-yl]methyl}carbamoyl)benzoate](/img/structure/B2638582.png)

![1-(4-fluorophenyl)-3-(m-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2638584.png)

![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-tosylacetamide](/img/structure/B2638585.png)

![N-(4-chlorophenyl)-2-((2-ethyl-7-oxo-6-phenethyl-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2638586.png)

![tert-butyl N-[(3S,4S)-3-aminooxan-4-yl]carbamate](/img/structure/B2638588.png)

![11,12-dimethoxy-8,9,13b,14-tetrahydro-6H-[1,2,4]triazolo[5'',1'':2',3']pyrimido[4',5':4,5]pyrido[2,1-a]isoquinolin-6-one](/img/structure/B2638590.png)

![4-Bromophenyl 2-(methylsulfanyl)thieno[3,2-d]pyrimidin-4-yl sulfide](/img/structure/B2638592.png)

![3-[8-(Trifluoromethyl)quinolin-2-yl]propanoic acid](/img/structure/B2638596.png)

![N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)furan-2-carboxamide](/img/structure/B2638597.png)

![2-methyl-3-phenyl-5-propyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2638603.png)